molecular formula C23H27ClN2O2 B4022219 N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B4022219
M. Wt: 398.9 g/mol
InChI Key: MERYWBVZYVAWIV-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an adamantane moiety, a chlorophenyl group, and an oxazole ring. These structural features contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, followed by the introduction of the chlorophenyl group and the formation of the oxazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound. The chlorophenyl group and oxazole ring contribute to its binding affinity and specificity towards certain biological targets. The compound may modulate various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-[2-(Adamantan-1-YL)ethyl]-3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may alter its chemical and biological properties.

    N-[2-(Adamantan-1-YL)ethyl]-3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: The presence of a fluorophenyl group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O2/c1-14-20(21(26-28-14)18-4-2-3-5-19(18)24)22(27)25-7-6-23-11-15-8-16(12-23)10-17(9-15)13-23/h2-5,15-17H,6-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERYWBVZYVAWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

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